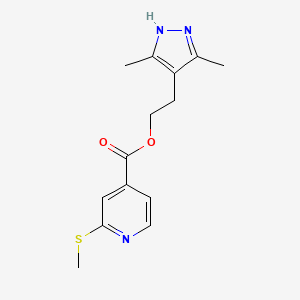
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl 2-(methylsulfanyl)pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl 2-(methylsulfanyl)pyridine-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with methyl groups and an ethyl group attached to a carboxylate ester derived from 2-(methylsulfanyl)pyridine-4-carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl 2-(methylsulfanyl)pyridine-4-carboxylate typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-1H-pyrazol-4-ylmethanol with 2-(methylsulfanyl)pyridine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of various substituted pyrazole and pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its potential as an antileishmanial and antimalarial agent has been investigated.
Medicine: Research is ongoing to determine the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design and development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl 2-(methylsulfanyl)pyridine-4-carboxylate exerts its effects involves interaction with specific molecular targets. The pyrazole and pyridine rings are key structural features that influence its binding affinity to enzymes and receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biological processes through its interaction with these molecular components.
類似化合物との比較
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: This compound shares the pyrazole ring structure but has a different heterocyclic system attached.
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: A simpler derivative with a hydroxyl group instead of the ester group.
Uniqueness: 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl 2-(methylsulfanyl)pyridine-4-carboxylate is unique due to its combination of the pyrazole and pyridine rings with the ester functional group. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl 2-methylsulfanylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-12(10(2)17-16-9)5-7-19-14(18)11-4-6-15-13(8-11)20-3/h4,6,8H,5,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFBNCKEBRRCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCOC(=O)C2=CC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

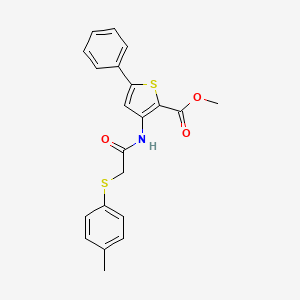
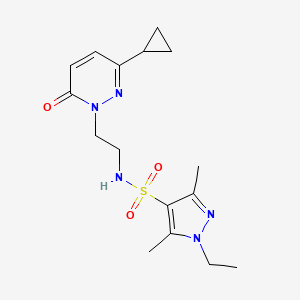
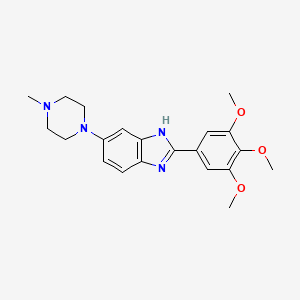
![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2962813.png)
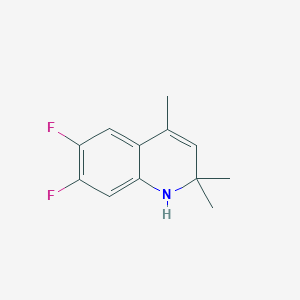
amine](/img/structure/B2962815.png)
![1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2962817.png)
![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide](/img/structure/B2962823.png)
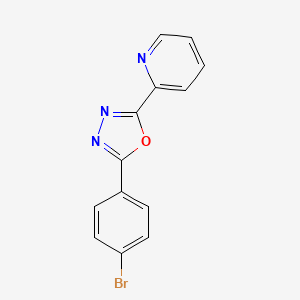
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962825.png)
![2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2962826.png)
